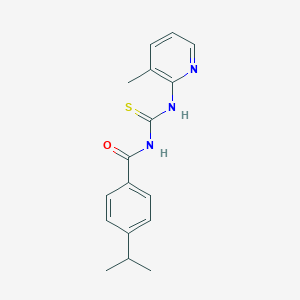![molecular formula C18H17N3OS2 B251729 N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide, commonly known as BPTP, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BPTP has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer treatment.
Mecanismo De Acción
BPTP acts as a competitive inhibitor of PTP1B. It binds to the active site of the enzyme and prevents it from dephosphorylating its substrates. This results in the accumulation of phosphorylated proteins that activate downstream signaling pathways, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
BPTP has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and migration, which are essential processes for tumor growth and metastasis. BPTP has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPTP is its specificity for PTP1B. It does not inhibit other phosphatases, which reduces the risk of off-target effects. However, BPTP has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on BPTP. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another direction is the investigation of the use of BPTP in combination with other anticancer agents to enhance their efficacy. Additionally, the development of BPTP analogs with improved pharmacokinetic properties could increase its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of BPTP involves a multistep process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone. The resulting product is then treated with potassium thioacetate to form the thioamide intermediate. The final step involves the reaction of the thioamide intermediate with 3-(2-bromoacetyl)-2-methylphenylboronic acid to obtain BPTP.
Aplicaciones Científicas De Investigación
BPTP has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is overexpressed in many types of cancer. PTP1B plays a crucial role in the regulation of cell growth, differentiation, and survival. Inhibition of PTP1B activity by BPTP leads to the activation of downstream signaling pathways that promote cell death and inhibit tumor growth.
Propiedades
Fórmula molecular |
C18H17N3OS2 |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H17N3OS2/c1-3-16(22)21-18(23)20-13-9-6-7-12(11(13)2)17-19-14-8-4-5-10-15(14)24-17/h4-10H,3H2,1-2H3,(H2,20,21,22,23) |
Clave InChI |
WRCBSVFEHWQSTH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3S2 |
SMILES canónico |
CCC(=O)NC(=S)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251647.png)


![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B251654.png)


![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Ethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251658.png)
![Methyl 4-cyano-3-methyl-5-{[(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B251662.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)



